molecular formula C8H9BrFN B12295746 N-(2-Bromo-4-fluorobenzyl)-N-methylamine

N-(2-Bromo-4-fluorobenzyl)-N-methylamine

Cat. No.: B12295746
M. Wt: 218.07 g/mol
InChI Key: VXSGFOJODCCASN-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-fluorobenzyl)-N-methylamine: is an organic compound that features a benzyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-fluorobenzyl)-N-methylamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-4-fluorobenzyl)-N-methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with hydroxide ions yields 2-fluoro-4-hydroxybenzylamine.

    Oxidation and Reduction: Oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-Bromo-4-fluorobenzyl)-N-methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-fluorobenzyl)-N-methylamine involves its interaction with specific molecular targets. The bromine and fluorine substituents influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzyl alcohol
  • N-(2-Bromo-4-fluorobenzyl)cyclopropanamine
  • 1-Bromo-4-fluorobenzene

Comparison:

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3

InChI Key

VXSGFOJODCCASN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)F)Br

Origin of Product

United States

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